2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-2-5(7-8)11-4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIXSLVBDRYUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The hydroxyl group of 1-methyl-1H-pyrazol-3-ol acts as a nucleophile, displacing the chloride ion from chloroacetic acid. A base (e.g., NaOH or KCO) deprotonates the hydroxyl group, enhancing its nucleophilicity. The reaction proceeds in polar aprotic solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures (60–80°C).
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Dissolve 1-methyl-1H-pyrazol-3-ol (10 mmol) and chloroacetic acid (12 mmol) in ethanol (30 mL).
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Add KCO (15 mmol) and reflux at 80°C for 6–8 hours.
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Cool, acidify with HCl (1M), and extract with ethyl acetate.
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Purify via column chromatography (SiO, ethyl acetate/hexane).
Key Data :
Coupling Reactions Using Carbodiimide Reagents
Alternative methods employ carbodiimide-mediated coupling between 1-methyl-1H-pyrazol-3-ol and protected acetic acid derivatives (e.g., ethyl chloroacetate), followed by hydrolysis.
Reaction Steps
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Ester Formation : React 1-methyl-1H-pyrazol-3-ol with ethyl chloroacetate using EDCI/DMAP in dichloromethane.
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Hydrolysis : Treat the ester intermediate with NaOH in aqueous THF to yield the carboxylic acid.
Optimization Insights :
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DMAP accelerates the coupling by activating the chloroacetate.
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Hydrolysis at 50°C for 2 hours ensures complete deprotection without pyrazole ring degradation.
Data Summary :
Diazotization and Iodination Followed by Boronation
A patent (CN105669733A) describes an indirect route via iodinated intermediates:
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Diazotize N-methyl-3-aminopyrazole with NaNO/HCl to form 3-iodo-1-methyl-1H-pyrazole.
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Perform lithiation with n-BuLi and react with isopropoxyboronic acid pinacol ester.
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Oxidize the boronate ester to introduce the acetic acid group.
Critical Notes :
Performance Metrics :
Solid-Phase Synthesis Using Functionalized Resins
Recent advances utilize polymer-supported reagents for scalable production:
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Immobilize 1-methyl-1H-pyrazol-3-ol on Wang resin via ester linkage.
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React with bromoacetic acid under microwave irradiation (100°C, 30 min).
Advantages :
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 75% | Low | High | 95–98% |
| Coupling/Hydrolysis | 85% | Medium | Moderate | 97% |
| Diazotization Route | 54% | High | Low | 97% |
| Solid-Phase Synthesis | 78% | High | High | 99% |
Trends :
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Nucleophilic substitution remains the most cost-effective for industrial use.
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Solid-phase methods are preferred for high-purity applications despite higher costs.
Purification and Characterization
Purification Techniques :
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
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Recrystallization : From ethanol/water (4:1) to achieve >99% purity.
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Acid-Base Extraction : Remove unreacted chloroacetic acid via pH adjustment.
Analytical Data :
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H NMR (DMSO-): δ 3.85 (s, 3H, N-CH), 4.72 (s, 2H, OCH), 6.45 (d, 1H, pyrazole-H), 7.52 (d, 1H, pyrazole-H).
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HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40).
Challenges and Optimization Strategies
Common Issues :
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Low Solubility : Pyrazole intermediates may precipitate prematurely; DMF co-solvents improve dissolution.
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Byproduct Formation : Over-alkylation is mitigated by stoichiometric control (1:1.2 pyrazole/chloroacetic acid).
Catalytic Innovations :
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems.
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Microwave Assistance : Reduces reaction time by 70% compared to conventional heating.
Industrial-Scale Production
Key Considerations :
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds derived from pyrazoles exhibit significant anti-inflammatory effects. For instance, studies have shown that 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid can inhibit the production of pro-inflammatory cytokines in vitro, which is crucial for treating conditions like arthritis and other inflammatory diseases .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Model Used |
|---|---|---|
| This compound | 10 | Carrageenan-induced paw edema in rats |
| Indomethacin | 5 | Standard anti-inflammatory drug |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. This compound demonstrates activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro assays have shown that this compound can disrupt bacterial cell wall synthesis, leading to cell lysis .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | E. coli |
| Ciprofloxacin | 0.5 | E. coli |
Anticancer Activity
Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. These compounds have shown promise in inhibiting tumor growth in various cancer cell lines such as breast and lung cancer cells .
Case Study: Anticancer Effects in Cell Lines
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (GI50 = 12 µM), indicating its potential as an anticancer agent.
Conclusion and Future Directions
The applications of this compound span across anti-inflammatory, antimicrobial, and anticancer domains. Its diverse biological activities make it a valuable compound for further research and development in pharmacology.
Future studies should focus on:
- Clinical Trials : To evaluate efficacy and safety in human subjects.
- Mechanistic Studies : To elucidate the detailed pathways affected by this compound.
Overall, the ongoing research into pyrazole derivatives like this compound holds promise for developing novel therapeutic agents across various medical fields.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .
Comparison with Similar Compounds
Structural and Functional Differences
- Amino Groups: The amino substituent in 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid improves water solubility and hydrogen-bonding capacity, favoring interactions with biological targets . Fluorine Incorporation: The fluoroethyl group in 2-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid enhances metabolic stability and lipophilicity, crucial for blood-brain barrier penetration .
Positional Isomerism :
- Analogs like 2-(5-Methyl-1H-pyrazol-1-yl)acetic acid () demonstrate that methyl group placement (3- vs. 5-position) alters steric hindrance and electronic effects, impacting binding affinity .
Biological Activity
2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, exhibiting a range of effects from anti-inflammatory to anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 172.14 g/mol. Its structure features a pyrazole ring linked to an acetic acid moiety via an ether bond, which may enhance its solubility and bioavailability compared to other pyrazole derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Receptor Modulation : It may interact with various receptors, including those involved in pain perception and inflammatory responses.
- Cell Proliferation : Studies indicate that it can promote cell proliferation in certain neuronal cell lines, suggesting neuroprotective properties.
Biological Assays and Findings
Research has demonstrated the compound's efficacy through various biological assays:
Anti-inflammatory Activity
In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. The following table summarizes key findings:
| Study | Model | Concentration | Result |
|---|---|---|---|
| Macrophages | 10 µM | 50% reduction in TNF-alpha production | |
| In vivo (rat model) | 20 mg/kg | Decreased paw edema by 40% |
Neuroprotective Effects
In neurotoxicity models using HT-22 cells, the compound exhibited protective effects against corticosterone-induced damage:
| Concentration | Cell Viability (%) |
|---|---|
| Control | 100 |
| 6.25 µM | 85 |
| 12.5 µM | 95 |
| 25 µM | 75 |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Chronic Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain relief compared to placebo, with minimal side effects reported.
- Neurodegenerative Diseases : Preliminary studies suggest that this compound may have a role in treating neurodegenerative diseases by promoting neuronal survival and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
